molecular formula C23H29NO4 B4072275 {3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol

{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol

Cat. No. B4072275
M. Wt: 383.5 g/mol
InChI Key: MJSNSYGCTBEIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol, also known as JZL184, is a potent inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a critical role in regulating pain, inflammation, and other physiological processes. JZL184 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and other disorders.

Mechanism of Action

{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol works by inhibiting MAGL, which leads to an increase in 2-AG levels. 2-AG binds to cannabinoid receptors in the body, resulting in a variety of physiological effects. This compound has been shown to be selective for MAGL and does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It increases levels of 2-AG, which can lead to decreased pain and inflammation. It also has anxiolytic effects, which may be related to its ability to increase levels of 2-AG. This compound has been shown to be well-tolerated in animal models, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol has several advantages for use in lab experiments. It is highly selective for MAGL and does not affect other enzymes involved in endocannabinoid metabolism. It has been shown to be effective in reducing pain and inflammation in animal models, making it a useful tool for studying these processes. However, this compound has some limitations as well. It has a short half-life in vivo, which may limit its therapeutic potential. Additionally, its effects may be influenced by factors such as diet and stress, which can affect endocannabinoid levels.

Future Directions

There are several potential future directions for research on {3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol. One area of interest is its potential use in the treatment of anxiety disorders. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential long-term effects. Overall, this compound shows promise as a therapeutic agent for a variety of disorders, and further research is needed to fully explore its potential.

Scientific Research Applications

{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated in various disease models. It has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(2,5-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-27-20-9-10-21(28-2)19(13-20)14-22(26)24-12-6-11-23(16-24,17-25)15-18-7-4-3-5-8-18/h3-5,7-10,13,25H,6,11-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNSYGCTBEIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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